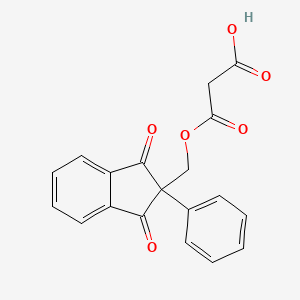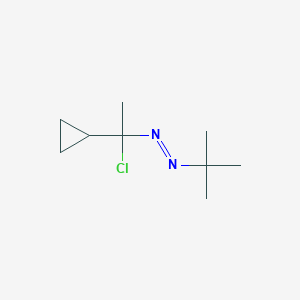
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a tert-butyl group, a chloro-substituted cyclopropyl group, and an ethyl chain, making it a unique and potentially interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with a chloro-substituted cyclopropyl ketone under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving nitrogen-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism by which (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the chloro and tert-butyl groups may influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)amine: Contains an amine group instead of a diazene group.
Uniqueness
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
57908-76-6 |
|---|---|
Fórmula molecular |
C9H17ClN2 |
Peso molecular |
188.70 g/mol |
Nombre IUPAC |
tert-butyl-(1-chloro-1-cyclopropylethyl)diazene |
InChI |
InChI=1S/C9H17ClN2/c1-8(2,3)11-12-9(4,10)7-5-6-7/h7H,5-6H2,1-4H3 |
Clave InChI |
VIFOSBXORQKVDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC(C)(C1CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
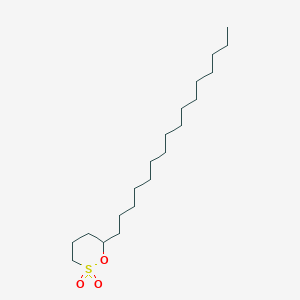


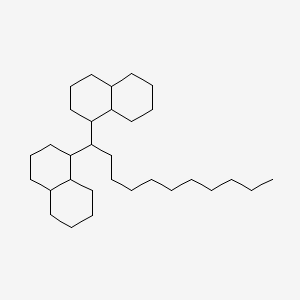

![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
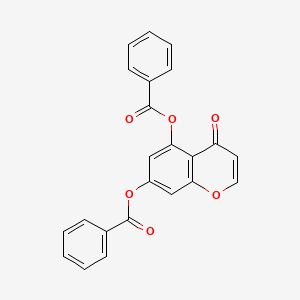
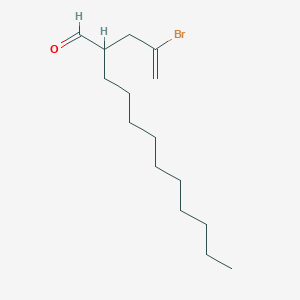
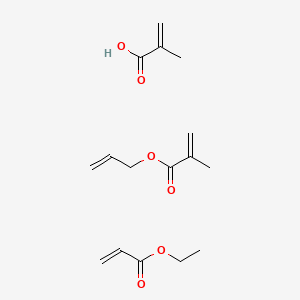

![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
